Menthol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

very soluble in alcohol and volatile oils; slightly soluble in water

insoluble in water; soluble in alcohol and acetone

Synonyms

Canonical SMILES

Isomeric SMILES

Pharmacology

Menthol is widely used in pharmaceuticals . It is known to have antioxidant, anti-inflammatory, and analgesic effects . It significantly influences the functional characteristics of a number of different kinds of ligand and voltage-gated ion channels . This indicates that at least some of the biological and pharmacological effects of menthol can be mediated by alterations in cellular excitability .

Analgesic Products

Menthol has been used as a non-opioid pain reliever since ancient times . It acts as a counter-irritant by imparting a cooling effect and by initially stimulating nociceptors and then desensitizing them . Topically applied menthol may also activate central analgesic pathways . At high concentrations, menthol may generate cold allodynia .

Oral Hygiene Products

Menthol is widely used in oral hygiene products . It is used to treat occasional minor irritation, pain, sore mouth, and sore throat as well as cough associated with a cold or inhaled irritants .

Anti-Inflammatory and Anti-Obesity Activities

Researchers from Tokyo University of Science have synthesized novel amino acid derivatives of menthol and studied its properties .

Pain Management

Menthol has been used for pain relief since ancient times . It activates TRPM8 to attenuate mechanical allodynia and thermal hyperalgesia following nerve injury or chemical stimuli . Recent reports have recapitulated the requirement of central group II/III metabotropic glutamate receptors (mGluR) with endogenous κ-opioid signaling pathways for menthol analgesia .

Athletic Performance

The application of menthol for the improvement of endurance performance in the heat has been proposed to induce several psychophysiological adjustments including thermal, ventilatory, analgesic, and arousal effects .

Pain-Related Somatosensory-Evoked Potentials

A study showed that the topical application of 10% L-menthol solution significantly reduced N2–P2 amplitude in pain-related somatosensory-evoked potentials (pSEPs) compared with the control solution . Moreover, the N2 latency was significantly prolonged upon the topical application of L-menthol solution .

Gastrointestinal Smooth Muscle Relaxation

Menthol has been found to inhibit the contractility of the gastrointestinal smooth muscle and induce spasmolytic effects in human colon circular muscle by inhibiting the entrance of Ca 2+ through L-type VGCCs .

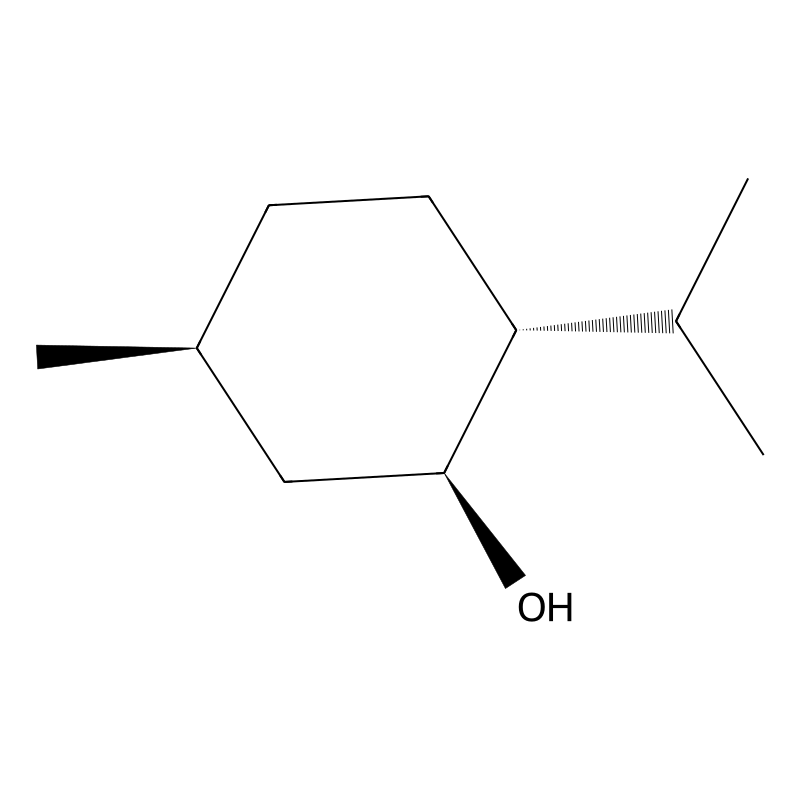

Menthol is a naturally occurring monoterpene alcohol with the chemical formula . It is primarily derived from peppermint and other mint oils, where it serves as a significant component, contributing to the characteristic flavor and aroma of these plants. The compound exists in several stereoisomeric forms, with the most common being (–)-menthol, which is known for its cooling sensation when applied topically. Menthol has three stereogenic centers, leading to various isomers including isomenthol, neomenthol, and isoneomenthol .

- Hydrogenation: This process can produce racemic menthol from phenolic compounds such as thymol. The hydrogenation yields multiple stereoisomers, from which (–)-menthol can be isolated through fractional crystallization and hydrolysis .

- Oxidation: Menthol can be oxidized to yield menthone, which may further react to form other derivatives. Studies have shown that the oxidation kinetics of menthol can be influenced by temperature and reaction conditions .

- Esterification: This reaction can be employed to modify menthol for various applications, enhancing its properties for use in pharmaceuticals and cosmetics .

Menthol exhibits notable biological activities, primarily through its interaction with specific receptors in the human body:

- Cold Sensation: Menthol activates transient receptor potential cation channel subfamily M member 8 (TRPM8), which is responsible for sensing cold temperatures. This action results in a cooling sensation on the skin and mucous membranes .

- Analgesic Properties: By acting as a kappa-opioid receptor agonist, menthol may also provide pain relief, making it useful in topical analgesics .

- Antimicrobial Effects: Research indicates that menthol possesses antimicrobial properties, making it effective against certain bacteria and fungi .

Several methods have been developed for the synthesis of menthol:

- Catalytic Hydrogenation: A common method involves hydrogenating thymol or other phenolic compounds to produce racemic menthol. The separation of (–)-menthol from this mixture is achieved through fractional crystallization .

- Takasago Process: This method utilizes chiral catalysts to achieve high enantiomeric purity in the synthesis of (–)-menthol from myrcene .

- BASF Process: This industrial approach begins with limonene derived from citrus peels and involves several steps including selective catalytic reduction and hydrolysis to yield (–)-menthol .

Menthol has a wide range of applications across various industries:

- Pharmaceuticals: It is commonly used in topical analgesics, cough syrups, and decongestants due to its cooling effect and ability to relieve pain .

- Cosmetics: Menthol is a popular ingredient in shaving creams, sunburn relief products, and dental care items for its soothing properties .

- Food Industry: As a flavoring agent, menthol enhances the taste of candies, ice creams, teas, and alcoholic beverages .

Research on menthol interactions has revealed several important findings:

- Menthol's activation of TRPM8 receptors can modulate pain perception and provide a cooling effect that complements other analgesics when used together .

- Studies have shown that menthol can enhance the absorption of certain drugs through skin or mucosal membranes, potentially increasing their efficacy .

Menthol shares structural similarities with several other compounds. Here are some notable examples:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Isomenthol | Stereoisomer of menthol | Different spatial arrangement; less potent cooling effect compared to (–)-menthol. |

| Neomenthol | Stereoisomer of menthol | Has a different configuration affecting its sensory properties. |

| Camphor | Monoterpene ketone | Exhibits stronger aromatic properties; used in similar applications but with distinct effects on the body. |

| Eucalyptol | Monoterpene alcohol | Known for its antiseptic properties; provides a different sensory experience compared to menthol. |

| Thymol | Monoterpenoid phenol | Exhibits antimicrobial properties; used in medicinal applications but has a different flavor profile. |

Menthol's unique combination of cooling sensation, biological activity, and versatility in applications distinguishes it from these similar compounds while maintaining its relevance in both medicinal and consumer products .

Physical Description

Other Solid; Liquid; Pellets or Large Crystals

White solid with a cooling odor; [Hawley] Colorless solid with a peppermint odor; [HSDB] Colorless solid with a sweet odor; [MSDSonline]

Liquid

colourless, hexagonal crystals, usually needle-like; fused masses or crystalline powder with a pleasant, peppermint-like odour

colourless liquid

Color/Form

Crystals or granules /dl-Menthol/

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

95.00 °C. @ 12.00 mm Hg

Flash Point

Heavy Atom Count

Taste

Cooling taste /dl-Menthol/

Vapor Density

Density

0.901 (20°); 0.891 (30°)

0.896-0.903 (20°)

LogP

3.4 (LogP)

3.40

log Kow = 3.3

Odor

Cooling odor /89-78-1/

Decomposition

Melting Point

-22 °C

UNII

42RE7MA7PA

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 7 of 2106 companies. For more detailed information, please visit ECHA C&L website;

Of the 14 notification(s) provided by 2099 of 2106 companies with hazard statement code(s):;

H315 (97.76%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (84.23%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Drug Indication

Therapeutic Uses

EXPL THER Menthol has been tested in humans mainly for its pharmaceutical properties, such as enhancement of lung and airway volume.

Menthol, a natural product of the peppermint plant Mentha x piperita (Lamiaceae), is a monoterpene which is widely used as a natural product in cosmetics, a flavoring agent, and as an intermediate in the production of other compounds. Various extracts from peppermint contain menthol as a major active constituent and have been used for centuries as traditional medicines for a number of ailments including infections, insomnia, and irritable bowel syndrome as well as an insect repellent. /Traditional medicine//

MEDICATION (VET): Its vapors have been used clinically in resp syndromes of horses, swine, & poultry. ... Parenterally, it is used in stimulant expectorant mixture...

For more Therapeutic Uses (Complete) data for MENTHOL (6 total), please visit the HSDB record page.

Pharmacology

Levomenthol is a levo isomer of menthol, an organic compound made synthetically or obtained from peppermint or mint oils with flavoring and local anesthetic properties. When added to pharmaceuticals and foods, menthol functions as a fortifier for peppermint flavors. It also has a counterirritant effect on skin and mucous membranes, thereby producing a local analgesic or anesthetic effect.

MeSH Pharmacological Classification

Mechanism of Action

Menthol's characteristic cooling sensation is due, in part, to the activation of sensory neurons generally termed transient receptor potential (TRP) channels, in particular transient receptor potential melastatin family member 8 (TRPM8) and transient receptor potential subfamily A, member 1 (TRPA1). Menthol acts upon TRPM8 receptors by rapidly increasing intracellular calcium and mobilizing calcium flux through the channels to induce cold response signals at the application site. Aside from its cold-inducing sensation capabilities, menthol exhibits cytotoxic effects in cancer cells, induces reduction in malignant cell growth, and engages in synergistic excitation of GABA receptors and sodium ion channels resulting in analgesia. /DL-Menthol/

In recent years, the transient receptor potential melastatin member 8 (TRPM8) channel has emerged as a promising prognostic marker and putative therapeutic target in prostate cancer. We have found that forced overexpression of TRPM8 in PC-3 cells can inhibit the cell proliferation and motility probably through the TRPM8 activation. In this study, we aimed to investigate whether activating the TRPM8 channel by its selective agonist menthol can inhibit the proliferation and motility of androgen-independent prostate cancer (AIPC) with remarkable expression of TRPM8. Menthol is a naturally occurring compound, which has been widely used in cosmetics and pharmaceutical products, and also as flavoring in food. DU145 cells are androgen-independent but have a remarkable expression of TRPM8. The demonstration of the existence of TRPM8 and the absence of TRPA1 in DU145 cells provided the foundation for the following experiments, because both TRPM8 and TRPA1 are molecular targets of menthol. The outcome of MTT assay indicated that menthol inhibited the cell growth (p < 0.01). Cell cycle distribution and scratch assay analysis revealed that menthol induced cell cycle arrest at the G(0)/G(1) phase (p < 0.01). Furthermore, menthol inhibited the migration of DU145 cells by downregulating the focal-adhesion kinase. So it suggests that the activation of the existing TRPM8 channels may serve as a potential and pragmatic treatment for those AIPC with remarkable expression of TRPM8, and menthol is a useful compound for future development as an anticancer agent. /DL-Menthol/

KEGG Target based Classification of Drugs

Voltage-gated ion channels

Transient receptor potential channels

TRPM8 [HSA:79054] [KO:K04983]

Vapor Pressure

0.06 [mmHg]

Pictograms

Irritant

Other CAS

63903-52-6

89-78-1

490-99-3

Absorption Distribution and Excretion

Not all glucuronides are excreted by tubular secretion... conjugates of higher mol wt such as glucuronides of androsterone...are eliminated by glomerular filtration alone, whereas those of menthol...of lower mol wt...by tubules in addition to glomerular filtration... /DL-Menthol/

Many substances with diverse structures are known to be excreted into bile; these incl glucuronides of menthol... /DL-Menthol/

Absorption can occur from topical use. /DL-Menthol/

For more Absorption, Distribution and Excretion (Complete) data for MENTHOL (7 total), please visit the HSDB record page.

Metabolism Metabolites

Researchers have recently suggested that nicotine and carcinogen exposure as measured by biomarkers such as cotinine and (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol) (NNAL) does not vary with cigarettes smoked per day (CPD) among Black smokers. Researchers have also suggested that nicotine exposure does not differ between menthol and nonmenthol smokers. In this study, we examine NNAL exposure for U.S. smokers by race, CPD, and menthol cigarette use. We analyzed urinary NNAL concentrations for more than 1500 everyday smokers participating in the National Health and Nutrition Examination Survey from 2007-2010. For purposes of comparison, we also analyzed serum cotinine concentrations for these smokers. We used linear regression analysis to estimate mean biomarker concentrations by CPD and race/ethnicity group and to examine the association between biomarker concentrations and menthol cigarette use by race/ethnicity group, controlling for other demographic and smoking characteristics. Biomarker concentrations increased with CPD for White, Black, and Hispanic smokers although NNAL concentrations leveled off for Black smokers at lower CPD levels compared with other smokers. Mean NNAL concentrations were lower among menthol smokers compared with nonmenthol smokers among smokers overall (beta = -0.165, p = .032) and White smokers (beta = -0.207, p = .048). We find evidence in national health survey data that nicotine and carcinogen exposure generally increases with CPD across race/ethnicity groups although the pattern of NNAL exposure differs by race/ethnicity group at high CPD levels. We also find evidence of differences in NNAL exposure for menthol smokers compared with nonmenthol smokers among smokers overall and White smokers /L-Menthol/

Corynebacterium sp. strain RWM1 grew with (-)-menthol, (-)-menthone and other acyclic monoterpenes as sole carbon sources. Growth on menthol was very slow, with a doubling time of more than 24 hr, and was not rapid with (-)-menthone (doubling time 12 hr). Concentrations of either carbon source greater than 0.025% inhibited growth. (-)-Menthone-grown cultures transiently accumulated 3,7-dimethyl-6-hydroxyoctanoate during growth, and (-)-menthol-grown cells oxidized (-)-menthol, (-)-menthone, 3,7-dimethyl-6-octanolide and 3,7-dimethyl-6-hydroxyoctanoate. Although neither a menthol oxidase nor a menthol dehydrogenase could be detected in extracts of (-)-menthol- or (-)-menthone-grown cells, an induced NADPH-linked monooxygenase with activity towards (-)-menthone was readily detected. With crude cell extracts, only 3,7-dimethyl-6-hydroxyoctanoate was detected as the reaction product. When the (-)-menthone monooxygenase was separated from an induced 3,7-dimethyl-6-octanolide hydrolase by chromatography on hydroxyapatite, the lactone 3,7-dimethyl-6-octanolide was shown to be the product of oxygenation. /L-Menthol/

L-Menthol was rapidly but incompletely glucuronidated. The output of l-menthol glucuronide was incr in all but 1 subject pretreated with cimetidine (1 g/day for 1 wk), an inhibitor of oxidative drug metabolism, & in all subjects pretreated with a drug-metabolizing enzyme inducer, phenobarbitone (60 mg nightly for 10 days). /L-Menthol/

For more Metabolism/Metabolites (Complete) data for MENTHOL (16 total), please visit the HSDB record page.

Neomenthol has known human metabolites that include (2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(5-methyl-2-propan-2-ylcyclohexyl)oxyoxane-2-carboxylic acid.

Associated Chemicals

DL-Menthol; 15356-70-4

D-Menthol; 15356-60-2

L-Menthol; 2216-51-5

Wikipedia

Ciglitazone

Drug Warnings

Glucose-6-phosphate-dehydrogenase-deficiency in newborn babies may result in development of severe jaundice after menthol administration due to the inability of the neonates to conjugate menthol.

Sensitivity reactions associated with the use of mentholated products (including cigarettes) have been reported. Use of mentholated nasal drops in infants has evidently caused isolated cases of spasm of the larynx, and a few cases of nervous or digestive system disturbance have been associated with excessive inhalation or oral exposure to menthol.

Menthol ... may cause allergic reactions (e.g. contact dermatitis, flushing, and headache) in certain individuals. Applying a menthol-containing ointment to the nostrils of infants for the treatment of cold symptoms may cause instant collapse.

Vet: overdosing can cause convulsions &, eventually, death.

Biological Half Life

Use Classification

Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues

Food additives -> Flavoring Agents

Fragrance Ingredients

Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

(-)-Menthol can also be prepared from (-)-piperitone, the main component of Eucalyptus dives Typus oils. Hydrogenation in the presence of Raney nickel yields a mixture of menthols, from which (-)-menthol can be separated by crystallization and saponification of its chloroacetate. /L-Menthol/

(-)-Menthol from (+)-Citronellal. This process uses the readily occurring cyclization of citronellal to isopulegol. (+)-Citronellal can be isolated with an optical purity of about 80% from citronella oil. Alternatively, it can be synthesized with a purity of 98% from dialkylgeranylamine (obtained from myrcene and a dialkylamine) by enantioselective isomerization to (+)-citronellaldialkylenamine followed by hydrolytic cleavage to (+)-citronellal. Isomerization is effected in the presence of a chiral rhodium-phosphine complex as a catalyst. (+)-Citronellal is cyclized in the presence of acidic catalysts (e.g., silica gel) to give a mixture of optically active isopulegol isomers containing about 20% of the corresponding racemates. (-)-Isopulegol can be isolated from this mixture and hydrogenated to (-)-menthol. The remaining isopulegol stereoisomers can be partly reconverted into (+)-citronellal by pyrolytic cleavage and reused in the cyclization procedure. /L-Menthol/

(-)-Menthol from Dementholized Cornmint Oil. Dementholized cornmint oil, from which (-)-menthol has been removed by crystallization and which still contains 40 - 50% free menthol, can be reused for producing (-)-menthol. The fairly large quantity of (-)-menthone in the oil (30 - 50%) is hydrogenated to form a mixture of mainly (-)-menthol and (+)-neomenthol; the (-)-menthyl esters present (chiefly (-)-menthyl acetate) are saponified. Additional (-)-menthol is then separated from other components by crystallization, distillation, or via the boric acid esters. /L-Menthol/

For more Methods of Manufacturing (Complete) data for MENTHOL (11 total), please visit the HSDB record page.

General Manufacturing Information

Food, beverage, and tobacco product manufacturing

Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2S,5R)-rel-: ACTIVE

Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1S,2S,5R)-: ACTIVE

Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2R,5S)-rel-: ACTIVE

Analytic Laboratory Methods

AOAC 929.14. Menthol in Drugs. Saponification method.

A simultaneous gas-liq chromatographic determination for methyl salicylate & menthol in topical analgesic formulations is reported.

High-performance liq chromatography (hplc) with 3% ethyl acetate/isooctance effectively separated menthol isomers without the need for unstable gas chromatographic phases or expensive reverse-phase HPLC systems.

Quantitative analysis of peppermint oil, for evaluation of the effects of photoperiod, temp, & time of harvest on levels of menthol was possible by gas chromatography on a capillary coated with sp-1000. Recoveries were 97-98% for menthol, relative std deviations were 1.70-3.34%.

Clinical Laboratory Methods

Storage Conditions

Interactions

The permeability of most drugs through the eyes is very limited, so finding safe and effective penetration enhancers is of high importance in current ophthalmology research. In this paper, we use a new approach that integrates Chinese and Western medicine to improve the corneal permeability of baicalin, a water- and fat-insoluble target drug, in vitro. Rabbits were divided into three groups. The first group was dosed with borneol (0.05%, 0.1%). menthol (0.1%, 0.2%), or Labrasol (1%, 2%) individually, the second was dosed with a combination of Labrasol with either borneol or menthol, and the third group received a control treatment. Compared with the control treatment, borneol, menthol, or Labrasol alone clearly improved the permeability of baicalin in vitro. Furthermore, the penetrating effects were significantly increased by combining the application of Labrasol withmenthol or borneol. Among the various combined penetration enhancers, 0.1% borneol with 2% Labrasol achieved the best apparent permeability, approximately 16.35 times that of the control. Additionally, the calculation of corneal hydration level and the Draize test demonstrated the safety of these penetration enhancers to the rabbit corneas in vivo. This study confirms that the combined use of borneol or menthol, compounds both derived from Chinese herbs, with Labrasol can improve the corneal permeability of water- and fat-insoluble drugs. /DL-Menthol/

Inflammation and oxidative stress have been implicated in various pathological processes including skin tumorigenesis. Skin cancer is the most common form of cancer responsible for considerable morbidity and mortality, the treatment progress of which remains slow though. Therefore, chemoprevention and other strategies are being considered. Menthol has shown high anticancer activity against various human cancers, but its effect on skin cancer has never been evaluated. We herein investigated the chemopreventive potential of menthol against 9,10-dimethylbenz[a]anthracene (DMBA)/12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation, oxidative stress and skin carcinogenesis in female ICR mice. Pretreatment with menthol at various doses significantly suppressed tumor formation and growth, and markedly reduced tumor incidence and volume. Moreover, menthol inhibited TPA-induced skin hyperplasia and inflammation, and significantly suppressed the expression of cyclooxygenase-2 (COX-2). Furthermore, pretreatment with menthol inhibited the formation of reactive oxygen species and affected the activities of a battery of antioxidant enzymes in the skin. The expressions of NF-kappaB, Erk and p38 were down-regulated by menthol administration. Thus, inflammation and oxidative stress collectively played a crucial role in the chemopreventive efficacy of menthol on the murine skin tumorigenesis./DL-Menthol/

The aim of this research was to investigate the anti-apoptotic, antioxidant and anti-inflammatory properties of menthol against ethanol-induced gastric ulcers in rats. Wistar rats were orally treated with vehicle, carbenoxolone (100 mg/kg) or menthol (50 mg/kg) and then treated with ethanol to induce gastric ulcers. After euthanasia, stomach samples were prepared for histological slides and biochemical analyses. Immunohistochemical analyses of the cytoprotective and anti-apoptotic heat-shock protein-70 (HSP-70) and the apoptotic Bax protein were performed. The neutrophils were manually counted. The activity of the myeloperoxidase (MPO) was measured. To determine the level of antioxidant functions, the levels of glutathione (GSH), glutathione peroxidase (GSH-Px), glutathione reductase (GR) and superoxide dismutase (SOD) were measured using ELISA. The levels of the pro-inflammatory cytokines tumor necrosis factor-a (TNF-a) and interleukin-6 (IL-6) and the anti-inflammatory cytokine interleukin-10 (IL-10) were assessed using ELISA kits. The menthol treated group presented 92% gastroprotection compared to the vehicle-treated group. An increased immunolabeled area was observed for HSP-70, and a decreased immunolabeled area was observed for the Bax protein in the menthol treated group. Menthol treatment induced a decrease in the activity of MPO and SOD, and the protein levels of GSH, GSH-Px and GR were increased. There was also a decrease in the levels of TNF-a and IL-6 and an increase in the level of IL-10. In conclusion, oral treatment with menthol displayed a gastroprotective activity through anti-apoptotic, antioxidant and anti-inflammatory mechanisms./DL-Menthol/

For more Interactions (Complete) data for MENTHOL (7 total), please visit the HSDB record page.